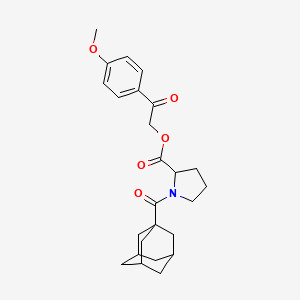![molecular formula C14H17N3O3S B3974198 5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide](/img/structure/B3974198.png)
5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide
Vue d'ensemble
Description
5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide, also known as THIP, is a potent agonist of the GABA receptor. It has been extensively studied for its potential therapeutic use in treating a variety of neurological disorders.
Mécanisme D'action
5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide acts as an agonist of the GABA receptor, specifically the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase the inhibitory effects of GABA. This results in a decrease in neuronal excitability, which can lead to a variety of effects depending on the specific receptor subtype and brain region affected. This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide in lab experiments is its potency and selectivity for the GABA-A receptor. This allows for more precise manipulation of neuronal activity. However, one limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over a prolonged period of time.
Orientations Futures
There are several potential future directions for 5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide research. One area of interest is in the development of more selective GABA-A receptor agonists with longer half-lives. Another area of interest is in the use of this compound as a treatment for alcohol use disorder, as it has been shown to reduce alcohol consumption in animal models. Additionally, this compound may have potential as a treatment for pain and inflammation, as it has been shown to have anti-inflammatory effects in animal models.
Applications De Recherche Scientifique
5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic use in treating a variety of neurological disorders, including anxiety, depression, and epilepsy. It has also been studied for its potential use as an anesthetic and as a treatment for alcohol withdrawal.
Propriétés
IUPAC Name |
N-(1-hydroxybutan-2-yl)-6-oxo-N-(thiophen-3-ylmethyl)-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-11(8-18)17(7-10-3-4-21-9-10)14(20)12-5-16-13(19)6-15-12/h3-6,9,11,18H,2,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPTBWEBHKJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)C(=O)C2=CNC(=O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3974129.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3974131.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propan-1-amine](/img/structure/B3974158.png)
![4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974165.png)

![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3974173.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974179.png)

![4,4'-[(3-iodophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974184.png)
![1-(2-fluorophenyl)-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974193.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3974199.png)
![5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B3974202.png)